molecular formula C2H6N4S2 B7769303 N'-[[amino(sulfanyl)methylidene]amino]carbamimidothioic acid

N'-[[amino(sulfanyl)methylidene]amino]carbamimidothioic acid

Cat. No.: B7769303
M. Wt: 150.23 g/mol
InChI Key: KCOYHFNCTWXETP-UHFFFAOYSA-N
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Description

The compound with the identifier “N'-[[amino(sulfanyl)methylidene]amino]carbamimidothioic acid” is known as benzothiazole. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. It is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzothiazole can be synthesized by treating 2-mercaptoaniline with acid chlorides. The reaction involves the following steps:

    Starting Materials: 2-mercaptoaniline and an acid chloride.

    Reaction Conditions: The reaction typically occurs under acidic conditions.

    Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, benzothiazole is produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole undergoes various chemical reactions, including:

    Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole.

    Substitution: Halogenated, nitrated, and sulfonated benzothiazoles.

Scientific Research Applications

Benzothiazole and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of dyes, rubber accelerators, and other organic compounds.

    Biology: Some derivatives are used as biological markers and in the study of enzyme mechanisms.

    Medicine: Certain benzothiazole derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of rubber, dyes, and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific structure and application. For example, in medicinal chemistry, some benzothiazole derivatives act by inhibiting specific enzymes or interacting with DNA. The molecular targets and pathways involved can include enzyme inhibition, DNA intercalation, and disruption of cellular processes.

Comparison with Similar Compounds

Benzothiazole is related to other heterocyclic compounds such as thiazoles and benzoxazoles. Here is a comparison:

    Thiazoles: Lack the fused benzene ring present in benzothiazole.

    Benzoxazoles: Substitute an oxygen atom for the sulfur atom in benzothiazole.

Similar Compounds

    Thiazole: C₃H₃NS

    Benzoxazole: C₇H₅NO

Benzothiazole is unique due to its fused benzene-thiazole ring structure, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

N'-[[amino(sulfanyl)methylidene]amino]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYHFNCTWXETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=C(N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NN=C(N)S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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